[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
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Overview
Description
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid: is a chemical compound with the molecular formula C10H11F4NO4S. It is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, a methanesulfonyl fluoride group, and a trifluoroacetic acid moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonyl fluoride derivative. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the methanesulfonyl fluoride group to a methanesulfonyl group.
Substitution: The compound is reactive in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to methanesulfonyl derivatives.
Substitution: Formation of substituted phenylmethanesulfonyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
[4-(Aminomethyl)phenyl]methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
[4-(Aminomethyl)phenyl]methanesulfonyl bromide: Similar structure but with a bromide group.
[4-(Aminomethyl)phenyl]methanesulfonyl iodide: Similar structure but with an iodide group.
Uniqueness: The presence of the trifluoroacetic acid moiety in [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid makes it unique compared to its analogs. This moiety enhances its reactivity and stability, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLGCCDVPGLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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